Piperazinone, 1-methyl-5-thioxo-
Description
Contextualization within Thioxo-Containing Heterocycles and Piperazinone Scaffold Research
Piperazinone, 1-methyl-5-thioxo- is a derivative of piperazine (B1678402), a six-membered ring containing two nitrogen atoms at the 1 and 4 positions. The piperazine scaffold is a well-established "privileged" structure in medicinal chemistry, meaning it is a recurring motif in a multitude of biologically active compounds. chembk.comresearchgate.net Its prevalence is attributed to its ability to impart favorable pharmacokinetic properties, such as improved solubility and bioavailability, and its capacity to serve as a versatile linker between different pharmacophoric groups. nih.govmdpi.com The piperazine ring is a common feature in drugs with a wide range of therapeutic applications, including anticancer, antidepressant, and antiviral agents. researchgate.netmdpi.com
The introduction of a thioxo group (C=S) into the piperazinone ring system to form a thioxopiperazinone adds another layer of chemical complexity and potential for unique reactivity and biological activity. Thioxo-containing heterocycles are a class of compounds that have garnered significant interest due to their diverse chemical and pharmacological properties. The replacement of a carbonyl oxygen with a sulfur atom can significantly alter the electronic and steric properties of a molecule, leading to modified reactivity and biological target interactions.
Historical Trajectory and Significant Milestones in Piperazinone, 1-methyl-5-thioxo- Related Chemical Inquiry
While specific historical milestones for the synthesis or study of Piperazinone, 1-methyl-5-thioxo- are not extensively documented in readily available literature, its conceptual development can be traced through the historical progression of piperazine chemistry.
The parent compound, piperazine, was first introduced as an anthelmintic agent in the 1950s. Its simple synthesis and broad utility spurred extensive research into its derivatives. The exploration of piperazine-containing drugs has been a continuous effort, with new derivatives frequently entering clinical trials and the market. mdpi.com
The synthesis of piperazinones, which are oxidized derivatives of piperazine, represents a logical extension of this research. The subsequent thionation of a piperazinone carbonyl group to yield a thioxopiperazinone like the title compound is a known chemical transformation. While a precise timeline for the first synthesis of Piperazinone, 1-methyl-5-thioxo- is not apparent, it would have likely emerged from systematic explorations of piperazinone reactivity and the broader interest in thioxo-heterocycles for various applications.
Scope and Research Imperatives for Comprehensive Investigation of Piperazinone, 1-methyl-5-thioxo-
The limited specific research on Piperazinone, 1-methyl-5-thioxo- underscores a significant opportunity for future investigation. The research imperatives for this compound can be categorized into several key areas:
Synthetic Methodology: The development of efficient and stereoselective synthetic routes to Piperazinone, 1-methyl-5-thioxo- and its derivatives is a primary research goal. Exploring different starting materials and thionation reagents could lead to more accessible and scalable production methods.
Chemical Reactivity: A thorough investigation of the chemical reactivity of the thioxo group in this specific piperazinone environment is warranted. This includes its behavior in cycloaddition reactions, electrophilic and nucleophilic additions, and its potential as a precursor for further functionalization.
Pharmacological Screening: Given the established biological importance of the piperazine scaffold, Piperazinone, 1-methyl-5-thioxo- represents a candidate for broad pharmacological screening. Its unique structural features may lead to novel interactions with biological targets.
Material Science Applications: Thioxo-containing compounds can exhibit interesting photophysical and electronic properties. Investigating the potential of Piperazinone, 1-methyl-5-thioxo- as a building block for functional materials, such as organic semiconductors or ligands for metal complexes, could be a fruitful area of research.
Interactive Data Tables
Below are interactive tables summarizing key information about the compounds mentioned in this article.
Table 1: Chemical Compound Information
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Piperazinone, 1-methyl-5-thioxo- | C5H8N2OS | 144.19 | Not available |
| Piperazinone, 1-methyl-3-thioxo- | C5H8N2OS | 144.19 | 562814-53-3 chembk.com |
| 1-Methylpiperazine | C5H12N2 | 100.16 | 109-01-3 |
| Piperazine | C4H10N2 | 86.14 | 110-85-0 |
Structure
3D Structure
Properties
Molecular Formula |
C5H8N2OS |
|---|---|
Molecular Weight |
144.20 g/mol |
IUPAC Name |
1-methyl-5-sulfanylidenepiperazin-2-one |
InChI |
InChI=1S/C5H8N2OS/c1-7-3-4(9)6-2-5(7)8/h2-3H2,1H3,(H,6,9) |
InChI Key |
ARDLACOCGFKGIR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=S)NCC1=O |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Route Development for Piperazinone, 1 Methyl 5 Thioxo
Established Synthetic Pathways to Piperazinone, 1-methyl-5-thioxo-
Cyclization Reactions and Precursor Functionalization
The formation of the piperazinone ring is a critical step in the synthesis of Piperazinone, 1-methyl-5-thioxo- . A common approach is the cyclization of functionalized precursors. The synthesis of piperazinone rings can be achieved through various methods, including the reduction of diketopiperazines or the cyclization of 1,2-diamines with appropriate reagents. researchgate.net
One potential pathway involves the reaction of an N-alkylethylenediamine with an α-haloacetyl halide. For the synthesis of the precursor to the target molecule, N-methylethylenediamine could be reacted with chloroacetyl chloride. This reaction would lead to the formation of 1-methyl-piperazin-2-one. The functionalization of the precursors is key to directing the cyclization to the desired product.
Another established route for constructing the piperazinone skeleton is through the intramolecular cyclization of N-(2-aminoethyl)amino acid esters. The synthesis of piperazines and their derivatives often involves the construction of the ring through various cyclization reactions. researchgate.net
Thionation Reagents and Conditions for Thioxo Moiety Introduction
The conversion of the carbonyl group in the piperazinone precursor to a thiocarbonyl group is a crucial step to yield Piperazinone, 1-methyl-5-thioxo- . This transformation is typically achieved using a variety of thionating agents. mdpi.com The choice of reagent and reaction conditions can significantly impact the yield and purity of the thionated product.
Lawesson's reagent is a widely used thionating agent for converting carbonyls into thiocarbonyls. mdpi.com Other common reagents include phosphorus pentasulfide (P₄S₁₀), Davy's reagent, and Heimgartner's reagent. mdpi.com The reaction is typically carried out in an anhydrous solvent such as toluene (B28343) or xylene at elevated temperatures.
| Thionating Reagent | Typical Conditions | Reference |
| Lawesson's Reagent | Anhydrous toluene or xylene, reflux | mdpi.com |
| Phosphorus Pentasulfide (P₄S₁₀) | Anhydrous solvent, reflux | mdpi.com |
| Davy's Reagent | Milder conditions than Lawesson's reagent | mdpi.com |
| Heimgartner's Reagent | Specific for certain substrates | mdpi.com |
The selection of the thionating agent often depends on the substrate's sensitivity and the desired reaction efficiency.
N-Methylation Strategies for Piperazinone Ring System
The introduction of the methyl group at the N1 position of the piperazinone ring can be accomplished at different stages of the synthesis. One strategy is to start with N-methylethylenediamine as a precursor, which already contains the methyl group. Alternatively, the piperazinone or piperazinethione ring can be methylated in a separate step.
Common N-methylation methods include the Eschweiler-Clarke reaction, which utilizes formaldehyde (B43269) and formic acid. google.com Another approach is the use of methylating agents such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base. dtic.mil Reductive amination is another effective method for N-alkylation. mdpi.com
| N-Methylation Method | Reagents | Key Features | Reference |
| Eschweiler-Clarke Reaction | Formaldehyde, Formic Acid | Reductive amination conditions | google.com |
| Alkyl Halide Methylation | Methyl Iodide, Base | Direct alkylation | dtic.mil |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Forms C-N bond via an imine intermediate | mdpi.com |
Novel and Greener Synthetic Approaches to Piperazinone, 1-methyl-5-thioxo-
In recent years, there has been a growing interest in developing more sustainable and efficient synthetic methods. These novel approaches aim to reduce reaction times, minimize waste, and avoid the use of hazardous reagents.
Catalytic and Microwave-Assisted Syntheses
Catalytic methods and microwave-assisted synthesis are at the forefront of green chemistry. Palladium-catalyzed reactions have been effectively used for the synthesis of piperazines and related heterocycles. organic-chemistry.org These methods often offer high yields and stereoselectivity.
Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates. clockss.orgresearchgate.net The synthesis of various heterocyclic compounds, including piperazinones, has been successfully achieved using microwave assistance. researchgate.netnih.govnih.gov A potential green synthesis for Piperazinone, 1-methyl-5-thioxo- could involve a microwave-assisted cyclization of the precursors, followed by a microwave-promoted thionation step. This approach could drastically reduce the reaction times from hours to minutes. clockss.orgmdpi.com
Multicomponent Reaction Expedients in Piperazinone, 1-methyl-5-thioxo- Synthesis
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules by combining three or more reactants in a single step. nih.govorganic-chemistry.org The Ugi and Passerini reactions are well-known examples of MCRs that have been utilized in the synthesis of various heterocyclic scaffolds. nih.govorganic-chemistry.org
A hypothetical multicomponent strategy for the synthesis of Piperazinone, 1-methyl-5-thioxo- could involve the one-pot reaction of N-methylethylenediamine, a glyoxylic acid derivative, and a source of sulfur, such as a thiourea (B124793) derivative. While specific examples for the direct synthesis of this compound via an MCR are not prevalent, the principles of MCRs provide a promising avenue for future synthetic explorations. organic-chemistry.orgresearchgate.net
Solid-Phase and Flow Chemistry Considerations
The adaptation of synthetic routes to solid-phase and continuous flow platforms offers significant advantages in terms of efficiency, automation, and scalability. While a direct solid-phase or flow synthesis of 1-methyl-5-thioxopiperazin-2-one is not extensively documented, principles from related syntheses can be applied to devise a strategic approach.
Solid-Phase Synthesis Strategy:
A plausible solid-phase approach would likely involve the assembly of the piperazinone core on a solid support, followed by thionation in the final steps. One potential strategy begins with the immobilization of an N-Boc protected amino acid to a suitable resin, such as Wang resin. acs.org Subsequent N-alkylation with a methylating agent, followed by coupling with a protected amino acid and cyclization, would generate the resin-bound 1-methylpiperazin-2-one.
The key thionation step could then be performed on the resin-bound substrate. Lawesson's reagent is a well-established and mild reagent for the conversion of amides and lactams to their corresponding thio-analogs. organic-chemistry.orgnih.gov The reaction would likely be performed in a suitable solvent that allows for good swelling of the resin and dissolution of the reagent, such as a mixture of toluene and pyridine.
Table 1: Potential Solid-Phase Synthesis Parameters for 1-Methyl-5-thioxopiperazin-2-one
| Step | Reagents and Conditions | Purpose |
| 1. Immobilization | N-Boc-amino acid, DCC, DMAP, Wang resin | Anchoring the first building block to the solid support |
| 2. N-Methylation | NaH, MeI, THF | Introduction of the methyl group at the N-1 position |
| 3. Deprotection | TFA, DCM | Removal of the Boc protecting group |
| 4. Coupling | Fmoc-amino acid, HBTU, DIPEA, DMF | Formation of the second peptide bond |
| 5. Deprotection | Piperidine, DMF | Removal of the Fmoc protecting group |
| 6. Cyclization | Heat or coupling agent | Formation of the piperazinone ring |
| 7. Thionation | Lawesson's reagent, Toluene/Pyridine, Heat | Conversion of the carbonyl to a thiocarbonyl |
| 8. Cleavage | TFA, DCM | Release of the final product from the resin |
Flow Chemistry Considerations:
Flow chemistry offers enhanced control over reaction parameters such as temperature, pressure, and reaction time, which can be particularly advantageous for hazardous or highly exothermic reactions. nih.gov The synthesis of heterocyclic compounds, including thioamides, has been successfully demonstrated in flow systems. sci-hub.se
Yield Optimization and Purity Enhancement Protocols in Piperazinone, 1-methyl-5-thioxo- Synthesis
Optimizing the yield and ensuring the high purity of the final product are critical aspects of any synthetic endeavor. For the synthesis of 1-methyl-5-thioxopiperazin-2-one, several factors can be fine-tuned.
Yield Optimization:
The crucial thionation step is a primary target for optimization. The choice of thionating agent, solvent, temperature, and reaction time can significantly impact the yield. While Lawesson's reagent is commonly used, other reagents like phosphorus pentasulfide (P4S10) could also be explored, although they often require harsher conditions. organic-chemistry.org A systematic screening of these parameters is essential to identify the optimal conditions. The use of microwave irradiation has also been shown to accelerate thionation reactions and can be a valuable tool for optimization. tandfonline.com
Purity Enhancement Protocols:
The purification of thio-substituted heterocycles can be challenging due to their potential instability and the presence of sulfur-containing byproducts. Standard purification techniques such as column chromatography on silica (B1680970) gel are often employed. However, the choice of eluent system must be carefully optimized to achieve good separation.
For solid-phase synthesis, a key advantage is the ability to wash away excess reagents and byproducts after each step, leading to a purer crude product upon cleavage. However, impurities can still arise from incomplete reactions or side reactions during cleavage. In such cases, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for obtaining highly pure material.
The use of scavenger resins, both in batch and flow synthesis, is an effective method for purity enhancement. These resins can selectively bind to and remove unreacted reagents or byproducts, simplifying the work-up procedure. For instance, a resin-bound isocyanate could be used to scavenge any unreacted amine starting materials.
Table 2: Purity Enhancement Strategies
| Method | Description | Application |
| Column Chromatography | Separation based on polarity using a stationary phase (e.g., silica gel) and a mobile phase. | General purification of the crude product. |
| Preparative HPLC | High-resolution separation based on differential partitioning between a stationary and a mobile phase under high pressure. | Final purification to achieve high purity, especially for challenging separations. |
| Recrystallization | Purification of a solid by dissolving it in a suitable solvent at high temperature and allowing it to crystallize upon cooling. | Purification of solid final products or intermediates. |
| Scavenger Resins | Functionalized resins that react with and remove specific impurities from a reaction mixture. | In-line purification in flow synthesis or simplified work-up in batch synthesis. |
| Solid-Phase Extraction (SPE) | A sample preparation technique that uses a solid sorbent to isolate and concentrate analytes from a solution. | Removal of impurities with different affinities for the sorbent. |
Chemical Reactivity and Mechanistic Transformation Studies of Piperazinone, 1 Methyl 5 Thioxo
Electrophilic Reactivity Profiles of Piperazinone, 1-methyl-5-thioxo-
The presence of both nitrogen and sulfur atoms with lone pairs of electrons makes Piperazinone, 1-methyl-5-thioxo- an interesting substrate for electrophilic attack. The regioselectivity of such reactions is a key area of investigation.
Studies on analogous thioamide systems, such as 4-methyl-1-thioxo-1,2,4,5-tetrahydro wikipedia.orgnih.govnih.govtriazolo[4,3-a]quinazolin-5-one, have shown that reactions with alkyl and aryl halides typically occur at the sulfur atom, leading to the formation of S-substituted derivatives. nih.gov This preference for S-alkylation can be explained by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile (the thioamide) and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile (the alkyl halide). nih.gov
In contrast, the reaction with acyl halides can be more complex. Kinetically controlled reactions, often carried out in the presence of a base like triethylamine, favor the formation of the S-acyl product through orbital interactions. nih.gov However, under thermodynamic control, which can be achieved through prolonged reaction times or heating, a trans-acylation reaction may occur, leading to the more stable N-acyl derivative. nih.gov This transformation is thought to proceed via the formation of an acyl carbocation that can then attack the nitrogen atom. nih.gov
The nature of the electrophile also plays a crucial role. For instance, reactions with activated C=C double bonds, such as in acrylic acid derivatives, have been observed to occur at the nitrogen atom due to strong coulombic attraction, resulting in N-substituted alkyl derivatives. nih.gov
The principles observed in these related systems suggest that the electrophilic reactivity of Piperazinone, 1-methyl-5-thioxo- is highly dependent on the nature of the electrophile and the reaction conditions, with both S- and N-functionalization being possible outcomes.
Nucleophilic Reactivity and Ring-Opening Pathways of Piperazinone, 1-methyl-5-thioxo-
The piperazinone ring, particularly with the electron-withdrawing thioxo group, is susceptible to nucleophilic attack, which can lead to ring-opening reactions. The specific pathways are influenced by the nature of the nucleophile and the reaction conditions.
While direct studies on Piperazinone, 1-methyl-5-thioxo- are not extensively detailed in the provided context, analogous systems offer valuable insights. For example, nucleophilic substitution reactions on related heterocyclic systems like 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one demonstrate the susceptibility of the ring to attack by various nucleophiles, including phenols and mercaptopyrimidines, in the presence of a base. clockss.org
Ring-opening photoreactions have been observed in related heterocyclic compounds. For instance, ultraviolet irradiation of cytosine and 5-methylcytosine (B146107) in the presence of aliphatic alcohols leads to ring-opening and the formation of alcohol adducts. nih.gov Similarly, pyrazolo[1,2-a]pyrazolones can undergo photoinduced ring-opening to produce unsaturated amides, esters, or aldehydes. mdpi.com The photoreaction of 5-methylcytosine with thiols like 3-mercaptopropionic acid also results in ring-opened products. nih.gov These examples highlight the potential for photochemical methods to induce ring-opening in Piperazinone, 1-methyl-5-thioxo-, particularly in the presence of nucleophilic reagents.
The thiol-ene reaction, a radical-mediated addition of a thiol to an alkene, represents another potential pathway for the functionalization of unsaturated derivatives of Piperazinone, 1-methyl-5-thioxo-. wikipedia.orgnih.gov This reaction is known for its high efficiency and stereoselectivity, proceeding via a free-radical mechanism initiated by light or a radical initiator. wikipedia.org The process involves the formation of a thiyl radical which adds to the double bond. nih.gov
Tautomerism and Isomeric Equilibria Involving the Thioxo Group in Piperazinone, 1-methyl-5-thioxo-
A key feature of Piperazinone, 1-methyl-5-thioxo- is the potential for thione-thiol tautomerism. This equilibrium involves the migration of a proton, leading to two distinct isomeric forms: the thione form (C=S) and the thiol form (C-SH).

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and pH. In many heterocyclic thiones, the thione form is generally the more dominant tautomer in both the solid state and in neutral or acidic solutions. jocpr.com However, in an alkaline medium, the equilibrium can shift towards the formation of the thiol form. jocpr.com This shift is often accompanied by significant changes in the electronic spectra of the compound. jocpr.com
Studies on related systems, such as 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, have utilized techniques like HPLC-MS and UV-spectrophotometry to identify and quantify the different tautomeric forms present in solution. jocpr.com In one such study, the thione form was found to be the major component, with the thiol form being the minor one. jocpr.com The proportion of the thiol form increased upon the addition of a base like sodium hydrogen carbonate. jocpr.com
Similar investigations on other heterocyclic systems, like thiosemicarbazones, also confirm the existence of thione and thiol tautomers. researchgate.netresearchgate.net Theoretical calculations and spectroscopic methods (NMR, Raman, UV) are often employed to study these tautomeric equilibria in detail. researchgate.netrsc.org The understanding of tautomerism is crucial as the different tautomers can exhibit distinct chemical reactivity and biological activity.
Redox Chemistry of the Thioxo-Piperazinone System
The thioxo group in Piperazinone, 1-methyl-5-thioxo- imparts redox activity to the molecule. It can undergo both oxidation and reduction reactions, leading to various transformation products.
Oxidation: The sulfur atom in the thioxo group is susceptible to oxidation. The oxidation of thiols and related sulfur compounds is a fundamental process in chemistry and biology. nih.gov Oxidation can lead to the formation of various sulfur-containing functional groups, such as sulfenic acids, sulfinic acids, and sulfonic acids, depending on the oxidizing agent and reaction conditions. In biological systems, the oxidation of thiols is often mediated by reactive oxygen species like hydrogen peroxide. nih.gov
The concept of oxidation and reduction is central to redox reactions, where electrons are transferred between chemical species. youtube.com The substance that loses electrons is oxidized, and the substance that gains electrons is reduced. youtube.com In the context of Piperazinone, 1-methyl-5-thioxo-, the sulfur atom's oxidation state can change during redox processes.
Cyclic voltammetry is a powerful electrochemical technique that can be used to study the redox behavior of compounds like Piperazinone, 1-methyl-5-thioxo-. nih.gov This technique can provide information about the oxidation and reduction potentials of the molecule and the stability of the resulting radical ions.
Thermal and Photochemical Stability and Degradation Pathways of Piperazinone, 1-methyl-5-thioxo-
The stability of Piperazinone, 1-methyl-5-thioxo- under thermal and photochemical conditions is a critical aspect of its chemical profile. Degradation can occur through various pathways, leading to the formation of different products.
Thermal Stability: The thermal stability of a compound is its ability to resist decomposition at elevated temperatures. The degradation pathways can involve bond cleavage, rearrangement, or polymerization. While specific data on the thermal degradation of Piperazinone, 1-methyl-5-thioxo- is not provided, the presence of the piperazinone ring and the thioxo group suggests potential sites for thermal decomposition.
Photochemical Stability: The absorption of ultraviolet or visible light can lead to the electronic excitation of a molecule, potentially initiating photochemical reactions. These reactions can result in degradation or transformation of the original compound.
Studies on related heterocyclic compounds provide insights into potential photochemical pathways. For instance, 5-methylcytidine (B43896) has been shown to be more photostable than cytidine, with a lower rate of photodegradation upon irradiation. chemrxiv.org The photochemical degradation of these compounds involves the formation of various photoproducts. chemrxiv.org
Photoinduced ring-opening reactions are also a known degradation pathway for some heterocyclic systems. As mentioned earlier, compounds like pyrazolo[1,2-a]pyrazolones can undergo C-N bond cleavage upon irradiation, leading to ring-opened products. mdpi.com The presence of a diaryl disulfide can act as a hydrogen atom transfer catalyst in these reactions. mdpi.com Similarly, the photoreaction of 5-methylcytosine with thiols can lead to ring-opening. nih.gov
The specific degradation products of Piperazinone, 1-methyl-5-thioxo- under thermal and photochemical stress would depend on the conditions employed, such as temperature, wavelength of light, and the presence of other reactive species.
Derivatization and Structural Modification Approaches for Piperazinone, 1 Methyl 5 Thioxo Analogues
N-Alkylation and N-Acylation Strategies on the Piperazinone Nitrogen Atoms
The piperazinone core contains two nitrogen atoms, one of which is already methylated. The secondary amine nitrogen (N-4) is a prime target for functionalization through N-alkylation and N-acylation reactions. These reactions are fundamental in expanding the chemical space of piperazinone derivatives.
N-Alkylation:
N-alkylation introduces alkyl groups onto the secondary amine of the piperazinone ring. This can be achieved through several synthetic methods. Nucleophilic substitution reactions with alkyl halides (chlorides, bromides, or iodides) in the presence of a base are a common approach. Reductive amination, involving the reaction of the piperazinone with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, offers another versatile route to N-alkylated products mdpi.com. The choice of alkylating agent can significantly influence the steric and electronic properties of the resulting molecule.
N-Acylation:
N-acylation involves the introduction of an acyl group onto the piperazinone nitrogen, forming an amide linkage. This is typically accomplished by reacting the parent compound with acyl chlorides, acid anhydrides, or activated esters in the presence of a base. N-acyl derivatives can serve as prodrugs or can modulate the biological activity and pharmacokinetic profile of the parent compound. The resulting amide bond is generally stable, and the nature of the acyl group can be widely varied to include aliphatic, aromatic, and heterocyclic moieties researchgate.net.
Table 1: General Strategies for N-Alkylation and N-Acylation of Piperazinone Analogues
| Reaction Type | Reagents and Conditions | Product Type | Key Considerations |
| N-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN) | N-Alkylpiperazinone | Reactivity of the alkyl halide; potential for over-alkylation. |
| Aldehyde/Ketone (R'COR''), Reducing agent (e.g., NaBH(OAc)₃), Acid catalyst | N-Alkylpiperazinone | Mild conditions; broad substrate scope. | |
| N-Acylation | Acyl chloride (RCOCl), Base (e.g., Pyridine, Et₃N), Solvent (e.g., CH₂Cl₂, THF) | N-Acylpiperazinone | Highly reactive; may require inert atmosphere. |
| Acid anhydride (B1165640) ((RCO)₂O), Base (e.g., DMAP), Solvent (e.g., CH₂Cl₂) | N-Acylpiperazinone | Good yields; byproduct is a carboxylic acid. |
Substitution and Functionalization at the Thioxo Position
The thioxo (C=S) group at the 5-position is a key functional handle for further molecular elaboration. The sulfur atom can react as a nucleophile or can be replaced by other functional groups.
One common transformation is the S-alkylation with alkyl halides to form a thioether. This reaction proceeds readily due to the nucleophilicity of the sulfur atom. The resulting S-alkylated product can be a stable derivative or an intermediate for further reactions.
Another important reaction is the conversion of the thioxo group to a carbonyl group (C=O), which would transform the 1-methyl-5-thioxo-piperazinone into its corresponding 1-methyl-5-oxo-piperazinone analogue. This transformation can be achieved using various oxidizing agents or through desulfurization reactions orgchemres.org. This modification significantly alters the electronic character and hydrogen bonding potential of this position.
Furthermore, the thioxo group can participate in cycloaddition reactions, serving as a dienophile or dipolarophile to construct fused heterocyclic systems. Reactions with carbenes or carbenoids can lead to the formation of thiiranes, which may undergo spontaneous desulfurization to yield exocyclic double bonds wikipedia.org.
Table 2: Potential Reactions at the Thioxo Position
| Reaction Type | Reagents and Conditions | Product Type | Potential Outcome |
| S-Alkylation | Alkyl halide (R-X), Base | 5-(Alkylthio)-piperazinium salt | Introduction of a variety of alkyl groups. |
| Oxidative Desulfurization | Oxidizing agents (e.g., m-CPBA, H₂O₂) | 1-Methyl-5-oxo-piperazinone | Conversion of thione to ketone. |
| Cycloaddition | Dienes, Dipoles | Fused heterocyclic systems | Formation of novel polycyclic structures. |
Ring-Expansion and Ring-Contraction Transformations of the Piperazinone Skeleton
Modification of the core piperazinone ring structure through ring-expansion or ring-contraction reactions can lead to novel heterocyclic scaffolds with distinct conformational properties and biological activities.
Ring Expansion:
Ring expansion of the six-membered piperazinone ring could potentially lead to seven-membered diazepinone derivatives. Such transformations can be induced by various methods, including the Tiffeneau-Demjanov rearrangement or other carbocation-mediated rearrangements masterorganicchemistry.comchemistrysteps.com. For instance, generation of a carbocation adjacent to the ring could trigger a 1,2-alkyl shift, resulting in the incorporation of an exocyclic carbon into the ring system.
Ring Contraction:
Conversely, ring contraction can be employed to synthesize five-membered heterocyclic rings, such as imidazolidinone derivatives. The Favorskii rearrangement of an α-halo-piperazinone derivative could be a potential route for such a transformation etsu.edu. Photochemical methods, such as the Norrish Type II reaction, have also been utilized for the ring contraction of saturated heterocycles mdpi.com. A novel ring contraction of a piperazine (B1678402) derivative to an imidazoline (B1206853) has been reported to occur via metabolic activation, suggesting that such transformations are possible under certain conditions.
Table 3: Conceptual Ring Transformation Strategies
| Transformation | General Approach | Potential Starting Material | Potential Product |
| Ring Expansion | Carbocation rearrangement | Piperazinone with an exocyclic leaving group | Diazepinone derivative |
| Ring Contraction | Favorskii rearrangement | α-Halo-piperazinone derivative | Imidazolidinone derivative |
| Photochemical rearrangement | α-Acyl piperazinone | Pyrrolidinone derivative |
Development of Hybrid Molecules Incorporating the Piperazinone, 1-methyl-5-thioxo- Core
The synthesis of hybrid molecules, where the 1-methyl-5-thioxo-piperazinone core is covalently linked to another pharmacologically active moiety, is a powerful strategy to create multifunctional ligands or to enhance the therapeutic profile of the parent molecule.
The piperazinone core can be conjugated with a wide array of other heterocyclic systems to generate novel chemical entities with potentially synergistic or additive biological effects. The choice of the heterocyclic partner depends on the desired therapeutic target. Common heterocyclic systems that are often incorporated into drug molecules include triazoles, pyrimidines, quinolines, and thiazoles lew.ronih.govresearchgate.netnih.gov.
The conjugation can be achieved by forming a direct bond between the two heterocyclic rings or, more commonly, through a linker. For instance, the N-4 position of the piperazinone can be functionalized with a reactive group that allows for coupling with a suitable functional group on the other heterocycle.
Table 4: Examples of Heterocyclic Systems for Conjugation
| Heterocyclic System | Rationale for Conjugation | Potential Linkage Point on Piperazinone |
| 1,2,3-Triazole | Can be readily formed via "click chemistry"; often used as a stable linker. | N-4 position via an azide (B81097) or alkyne functionalized linker. |
| Pyrimidine | A common scaffold in kinase inhibitors and other therapeutic agents. | N-4 position via nucleophilic aromatic substitution on a halopyrimidine. |
| Thiazole | Present in numerous biologically active compounds. | N-4 position via acylation with a thiazole-containing carboxylic acid. |
The introduction of a bridge across the piperazinone ring, typically between the N-1 and N-4 positions or other suitable atoms, leads to the formation of rigid, bicyclic structures. This conformational constraint can enhance binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding.
The synthesis of bridged piperazinones involves the use of bifunctional linkers that can react with two positions on the piperazinone ring. The length and nature of the linker are critical determinants of the geometry and properties of the resulting bridged molecule. Common linkers include dihaloalkanes of varying lengths. The systematic variation of the bridge can be used to probe the conformational requirements of a receptor binding pocket.
Table 5: Conceptual Linker Strategies for Bridged Piperazinones
| Linker Type | Reaction | Resulting Structure | Key Features |
| Alkyl Dihalide | Intramolecular N-alkylation | Bicyclic piperazinone | Rigid structure with defined conformation. |
| Di-acid Chloride | Intramolecular N-acylation | Bicyclic piperazinone with amide bridges | Introduces additional hydrogen bond acceptors. |
Advanced Spectroscopic and Structural Elucidation Techniques for Piperazinone, 1 Methyl 5 Thioxo
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the constitution of organic molecules. For Piperazinone, 1-methyl-5-thioxo- , a combination of one-dimensional and multi-dimensional NMR experiments would be indispensable.
Multi-Dimensional NMR (e.g., COSY, HMQC, HMBC) for Connectivity
To establish the precise bonding framework of Piperazinone, 1-methyl-5-thioxo- , a suite of two-dimensional NMR experiments would be utilized.
Correlation SpectroscopY (COSY) would reveal proton-proton (¹H-¹H) coupling networks within the piperazinone ring and the methyl substituent. Cross-peaks in the COSY spectrum would identify adjacent protons, confirming the connectivity of the methylene (B1212753) groups in the ring. researchgate.netnist.gov
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectroscopy would correlate the proton signals with their directly attached carbon atoms (¹H-¹³C). nist.gov This would allow for the definitive assignment of the carbon signals for the methyl group, the methylene groups, the carbonyl carbon, and the thione carbon.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for Piperazinone, 1-methyl-5-thioxo- is presented below, based on known values for similar structural motifs.
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 (N-CH₃) | ~ 3.0 | ~ 35 |
| 2 (C=O) | - | ~ 170 |
| 3 (CH₂) | ~ 3.2 | ~ 50 |
| 4 (N-H) | Broad, ~ 7-8 | - |
| 5 (C=S) | - | ~ 200 |
| 6 (CH₂) | ~ 3.5 | ~ 55 |
Note: These are estimated values and would require experimental verification.
Solid-State NMR for Polymorphic Studies
Solid-state NMR (ssNMR) would be a powerful tool for investigating the presence of different crystalline forms, or polymorphs, of Piperazinone, 1-methyl-5-thioxo- . Polymorphism can significantly impact the physical properties of a compound. By analyzing the ¹³C and ¹⁵N chemical shifts in the solid state, ssNMR can detect distinct molecular packing arrangements and conformations that are not observable in solution.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is essential for accurately determining the elemental composition of a molecule. For Piperazinone, 1-methyl-5-thioxo- , HRMS would provide a highly accurate mass measurement, allowing for the confident determination of its molecular formula, C₅H₈N₂OS. This technique distinguishes the target compound from other species with the same nominal mass, providing a critical piece of evidence for its identity. mdpi.comnih.gov
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FT-IR Spectroscopy : The FT-IR spectrum of Piperazinone, 1-methyl-5-thioxo- would be expected to show characteristic absorption bands for the carbonyl (C=O) and thione (C=S) groups. The C=O stretch would likely appear in the region of 1650-1700 cm⁻¹, while the C=S stretch, which is typically weaker and more variable, would be expected in the 1050-1250 cm⁻¹ range. Additionally, N-H and C-H stretching and bending vibrations would be observed. nist.govresearchgate.netresearchgate.net
Raman Spectroscopy : Raman spectroscopy would provide complementary information to the FT-IR data. The C=S bond, in particular, often gives a strong signal in Raman spectra, which would aid in its confirmation.
A table of expected vibrational frequencies is provided below.
| Functional Group | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| N-H Stretch | ~ 3200-3400 | ~ 3200-3400 |
| C-H Stretch | ~ 2850-3000 | ~ 2850-3000 |
| C=O Stretch | ~ 1650-1700 | Weak or absent |
| C=S Stretch | ~ 1050-1250 | Strong |
| C-N Stretch | ~ 1200-1350 | ~ 1200-1350 |
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity Assessment
If Piperazinone, 1-methyl-5-thioxo- were found to be chiral, chiroptical spectroscopic techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for assessing its enantiomeric purity. These methods measure the differential absorption and rotation of left- and right-circularly polarized light, respectively. The resulting spectra are unique for each enantiomer and can be used to determine the enantiomeric excess of a sample.
Theoretical and Computational Chemistry Investigations of Piperazinone, 1 Methyl 5 Thioxo
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) serves as a fundamental tool for investigating the electronic properties of Piperazinone, 1-methyl-5-thioxo-. Quantum chemical calculations, often employing methods like B3LYP with a suitable basis set (e.g., 3-21G), can elucidate the molecule's geometry, electronic structure, and chemical reactivity. researchgate.net These studies involve the optimization of the molecular geometry to find the lowest energy conformation.
Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Furthermore, DFT calculations can map the electrostatic potential (ESP) onto the electron density surface. This map reveals the distribution of charge, highlighting electrophilic (positive potential) and nucleophilic (negative potential) sites. For Piperazinone, 1-methyl-5-thioxo-, the thioxo group (C=S) and the carbonyl-like nitrogen are expected to be key regions of interest, influencing how the molecule interacts with other species. researchgate.net Such analyses are crucial for predicting reaction mechanisms, such as electrophilic substitution or nucleophilic attack. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations offer a window into the dynamic nature of Piperazinone, 1-methyl-5-thioxo- over time, providing crucial information on its conformational flexibility and interactions with its environment, such as a solvent or a biological receptor. nih.gov Simulations extending over nanoseconds can track the trajectory of each atom, revealing the molecule's preferred shapes and the energy barriers between them. nih.gov
Key metrics are used to analyze these simulations:
Root Mean Square Deviation (RMSD): This measures the average deviation of the molecule's backbone atoms over time from a reference structure. A stable, low RMSD value suggests the molecule maintains a consistent conformation, while high fluctuations indicate flexibility. nih.govmdpi.com
Radius of Gyration (Rg): This metric indicates the compactness of the molecule. A stable Rg value suggests the molecule is not undergoing major unfolding or conformational changes. nih.gov
Solvent Accessible Surface Area (SASA): SASA calculates the surface area of the molecule that is accessible to solvent molecules. nih.govmdpi.com Changes in SASA can indicate conformational shifts that expose or bury different parts of the molecule. mdpi.com
Hydrogen Bond Analysis: This analysis quantifies the number of hydrogen bonds formed between the molecule and its surroundings (e.g., water or protein residues) over the simulation time, which is critical for understanding binding stability. nih.gov
| Metric | Average Value | Standard Deviation | Interpretation |
|---|---|---|---|
| RMSD (nm) | 0.35 | ± 0.05 | Indicates high conformational stability with minimal structural deviation. |
| Rg (nm) | 0.48 | ± 0.02 | Suggests a consistently compact molecular structure. |
| SASA (nm²) | 210.5 | ± 5.5 | Represents the average solvent-exposed surface area. |
| Intermolecular H-Bonds (with water) | 3.1 | ± 0.8 | Shows consistent hydrogen bonding with the solvent, indicating good solubility. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatization Guidance
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For Piperazinone, 1-methyl-5-thioxo-, a QSAR study would be invaluable for guiding the synthesis of new derivatives with enhanced potency or desired properties.
The process involves several steps:
Data Set Preparation: A series of Piperazinone, 1-methyl-5-thioxo- derivatives with experimentally measured biological activities (e.g., IC50 values) is compiled.
Descriptor Calculation: For each molecule in the series, a set of numerical descriptors is calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a model that links the descriptors (independent variables) to the biological activity (dependent variable).
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
A validated QSAR model can predict the activity of novel, unsynthesized derivatives. By analyzing the model, chemists can identify which structural features and physicochemical properties are crucial for activity, providing clear guidance for future derivatization efforts to optimize biological effect.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which can aid in the structural confirmation of newly synthesized compounds like Piperazinone, 1-methyl-5-thioxo-.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be predicted using DFT methods. These calculations provide a theoretical spectrum that can be compared with experimental data to confirm the molecular structure. nih.gov For instance, the chemical shift of the N-methyl group can be specifically predicted. nih.gov
IR Spectroscopy: The vibrational frequencies corresponding to different functional groups can be calculated. nist.gov For Piperazinone, 1-methyl-5-thioxo-, key predicted peaks would include the C=S stretching and the vibrations associated with the piperazinone ring. The NIST spectral database for 1-methyl-piperazine, a core fragment, shows characteristic bands that would inform the analysis of the full molecule's spectrum. nist.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. This helps in understanding the electronic structure and identifying the chromophores within the molecule.
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=S (Thione Carbon) | ~190-205 |
| C=O (Amide Carbonyl) | ~165-175 |
| N-CH₃ (Methyl Carbon) | ~35-45 |
| Ring CH₂ (adjacent to N-CH₃) | ~50-60 |
| Ring CH₂ (adjacent to NH) | ~40-50 |
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This technique is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. For Piperazinone, 1-methyl-5-thioxo-, docking studies can screen its binding affinity against various protein families, such as kinases or methyltransferases, which are common targets for heterocyclic compounds. mdpi.comnih.gov
The process involves using a scoring function to estimate the binding free energy, with more negative scores indicating stronger binding. nih.gov Analysis of the top-ranked docking pose reveals specific intermolecular interactions, such as:
Hydrogen Bonds: Essential for anchoring the ligand in the binding pocket.
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein.
Pi-Pi Stacking or Cation-Pi Interactions: Can occur if the ligand and protein both contain aromatic rings or charged groups. nih.gov
These detailed interaction profiles are crucial for structure-based drug design, allowing medicinal chemists to modify the ligand's structure to enhance binding affinity and selectivity. nih.gov For example, a docking study might reveal that adding a specific functional group could form an additional hydrogen bond with a key amino acid residue in the protein's active site.
| Parameter | Value | Significance |
|---|---|---|
| Binding Energy (kcal/mol) | -8.5 | Indicates strong and favorable binding affinity. |
| Predicted Inhibition Constant (Ki) | ~550 nM | Suggests potent inhibitory activity in the nanomolar range. |
| Key Interacting Residues | Met793, Leu718, Val726, Lys745 | Highlights the specific amino acids involved in binding. |
| Types of Interactions | Hydrogen bond with Met793; Hydrophobic interactions with Leu718, Val726 | Details the nature of the forces stabilizing the ligand-protein complex. |
Investigations into Molecular and Cellular Biological Interactions of Piperazinone, 1 Methyl 5 Thioxo Mechanistic Focus
In Vitro Enzyme Inhibition Studies and Mechanistic Insights
There is no available information on the enzymatic targets of Piperazinone, 1-methyl-5-thioxo-, nor any data from biochemical assays that would validate its inhibitory potential. Consequently, a kinetic characterization of its modulatory effects on any enzyme is not possible at this time.
Target Identification and Validation in Biochemical Assays
No studies identifying or validating the biochemical targets of Piperazinone, 1-methyl-5-thioxo- have been found.
Kinetic Characterization of Enzyme Modulation
Without identified enzymatic targets, no kinetic studies have been performed to characterize the nature of any potential enzyme modulation.
Receptor Binding and Signaling Pathway Modulation Studies
There is a lack of research into the receptor binding affinity and any subsequent modulation of intracellular signaling pathways by Piperazinone, 1-methyl-5-thioxo-.
Cell-Based Phenotypic Screening and Cytotoxicity Mechanism Elucidation
No cell-based screening data is available for Piperazinone, 1-methyl-5-thioxo-. This includes a lack of information on its cytotoxic effects and the underlying mechanisms.
Cell Line Selection and Culture Optimization
There are no published studies detailing the use of specific cell lines to evaluate the effects of this compound.
Investigation of Apoptosis, Cell Cycle Arrest, and Other Cellular Processes
Due to the absence of cell-based studies, there is no data on whether Piperazinone, 1-methyl-5-thioxo- can induce apoptosis, cause cell cycle arrest, or affect other cellular processes.
Antimicrobial Mechanism of Action Studies (In Vitro)
There is a lack of published research on the antimicrobial properties of "Piperazinone, 1-methyl-5-thioxo-". Therefore, information regarding its potential effects on bacteria and fungi, including the identification of specific cellular targets, its influence on membrane permeability, and its ability to disrupt biofilms, is unavailable.
Bacterial and Fungal Target Identification
Without any antimicrobial studies, the specific bacterial or fungal targets of "Piperazinone, 1-methyl-5-thioxo-" remain unknown. Target identification is a crucial step in understanding how an antimicrobial agent works, often involving genetic, proteomic, or biochemical approaches to pinpoint the molecule's site of action within the microbial cell.
Membrane Permeability and Biofilm Disruption Research
No data exists in the scientific literature concerning the effects of "Piperazinone, 1-methyl-5-thioxo-" on microbial membrane permeability or its potential to disrupt or inhibit the formation of biofilms. Research in this area would typically involve assays to measure membrane integrity and quantify biofilm mass or viability after exposure to the compound.
Emerging Applications and Material Science Contributions of Piperazinone, 1 Methyl 5 Thioxo Non Biological and Non Clinical
Ligand Design for Metal Complexation and Coordination Chemistry
The thione group (C=S) and the nitrogen atoms within the piperazinone ring of Piperazinone, 1-methyl-5-thioxo- make it a compelling candidate as a ligand for metal complexation. The sulfur atom in a thione is a soft donor and exhibits a strong affinity for certain soft metal ions, which can lead to the formation of stable coordination complexes. researchgate.net This interaction is fundamental in the development of new coordination compounds.
The presence of multiple potential donor sites—the thione sulfur and the piperazine (B1678402) nitrogens—allows for various coordination modes, including monodentate, bidentate, or bridging, leading to the formation of diverse molecular architectures. The field of coordination chemistry has seen extensive use of piperazine derivatives in creating metal complexes. nih.govbiointerfaceresearch.com These complexes have been explored for their catalytic and material properties. nih.gov For instance, piperazine-based ligands have been successfully used in the development of Metal-Organic Frameworks (MOFs), which are materials with high porosity and potential applications in gas storage and catalysis. nih.gov
While specific studies on the complexation of Piperazinone, 1-methyl-5-thioxo- with various metal ions are not extensively documented, the known reactivity of thioamides and piperazines provides a strong basis for its potential in this field. The interplay between the hard nitrogen donors and the soft sulfur donor could lead to complexes with unique electronic and structural properties.
Table 1: Potential Coordination Properties of Piperazinone, 1-methyl-5-thioxo-
| Feature | Potential Role in Coordination Chemistry | Rationale |
|---|---|---|
| Thione Group (C=S) | Soft donor site for metal ions like Ag(I), Hg(II), Cd(II), Cu(I) | The sulfur atom has a high affinity for soft metals, enabling the formation of stable coordination bonds. researchgate.net |
| Piperazine Nitrogens | Hard donor sites for metal ions like Fe(III), Co(II), Ni(II) | The nitrogen atoms can coordinate with a variety of transition metals, acting as chelating or bridging ligands. nih.govbiointerfaceresearch.com |
| Multidentate Character | Formation of chelate rings and coordination polymers | The presence of multiple donor atoms can lead to enhanced stability of the resulting metal complexes (chelate effect). |
| Structural Versatility | Can act as a monodentate, bidentate, or bridging ligand | This flexibility allows for the construction of diverse supramolecular architectures, including discrete molecules and extended networks. |
Polymer Chemistry and Material Science Applications (e.g., as monomers or functional additives)
In the realm of polymer chemistry, Piperazinone, 1-methyl-5-thioxo- holds potential both as a monomer for novel polymers and as a functional additive to modify the properties of existing materials. The bifunctional nature of the piperazine unit allows it to be incorporated into polymer chains.
Recent research has demonstrated that thioamides can undergo direct radical copolymerization with vinyl monomers. acs.org This process introduces degradable thioether bonds into the polymer backbone, offering a pathway to novel degradable hybrid polymer materials. chemrxiv.org The thioamide group in Piperazinone, 1-methyl-5-thioxo- could potentially be exploited in a similar manner to create functional polymers with tunable degradation profiles.
Furthermore, piperazine-based monomers have been used to develop "smart" or stimuli-responsive polymers. researchgate.net These materials can change their properties in response to external stimuli such as pH. While many of these applications are in the biomedical field, the underlying chemical principles can be applied to create functional materials for other purposes, such as sensors or controlled-release systems for non-biological agents. As a functional additive, the incorporation of Piperazinone, 1-methyl-5-thioxo- could enhance the thermal stability or metal-binding capacity of a polymer matrix.
Table 2: Potential Applications in Polymer and Material Science
| Application Area | Potential Role of Piperazinone, 1-methyl-5-thioxo- | Underlying Chemical Principle |
|---|---|---|
| Monomer | Building block for functional polymers. | The piperazine ring can undergo polycondensation or be functionalized for addition polymerization. researchgate.net The thione group can participate in radical copolymerizations. acs.org |
| Functional Additive | Modifier for polymer properties (e.g., thermal stability, metal chelation). | The heterocyclic structure and thione group can interact with polymer chains and sequester metal ions, potentially improving material properties. |
| Degradable Polymers | Component for creating polymers with controlled degradation. | The thioamide linkage can be incorporated to create points of cleavage within the polymer backbone. acs.orgchemrxiv.org |
Advanced Analytical Reagents or Probes
The structural features of Piperazinone, 1-methyl-5-thioxo- also suggest its utility as an analytical reagent or probe. The thione group's ability to selectively bind with certain metal ions could be harnessed for the development of new colorimetric or fluorometric sensors. Upon complexation with a specific metal ion, a change in the electronic properties of the molecule could lead to a detectable change in its absorption or emission spectrum.
Thione-containing compounds have been investigated for their interactions with gold surfaces, indicating potential applications in the development of sensors based on gold nanoparticles or clusters. nih.gov The interaction of the sulfur atom with the gold surface can lead to changes in electronic properties that are detectable. nih.gov While this research often has biological targets, the fundamental principles of detection are broadly applicable.
Role in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on the non-covalent interactions between molecules to form larger, organized structures. wikipedia.org The hydrogen bonding capabilities of the thioamide group, which differ from those of a standard amide, make Piperazinone, 1-methyl-5-thioxo- an interesting building block for supramolecular assembly. chemrxiv.org
Thioamides can form N–H···S hydrogen bonds, which can be used to direct the self-assembly of molecules into well-defined architectures like chains, layers, or more complex networks. researchgate.net Research on other thioamide-containing ligands has shown their ability to form three-dimensional supramolecular networks through hydrogen bonding with counterions. researchgate.net The combination of hydrogen bonding sites and the potential for metal coordination provides multiple avenues for controlling the self-assembly of Piperazinone, 1-methyl-5-thioxo- into functional supramolecular materials.
Advanced Analytical Methodologies for the Detection and Characterization of Piperazinone, 1 Methyl 5 Thioxo and Its Derivatives/metabolites
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are fundamental for the separation and purity assessment of "Piperazinone, 1-methyl-5-thioxo-". High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used techniques in this regard.
High-Performance Liquid Chromatography (HPLC):
HPLC is a cornerstone technique for the analysis of piperazine (B1678402) derivatives. semanticscholar.orgunodc.org Reversed-phase HPLC, often utilizing a C18 column, is a common approach for separating these compounds. semanticscholar.orgnih.govresearchgate.net The selection of the stationary phase, mobile phase composition, and detector is critical for achieving optimal separation and sensitivity. semanticscholar.orgunodc.org For instance, a study on a specific piperazine derivative utilized an octadecyl column with a mobile phase of acetonitrile (B52724) and a phosphate (B84403) buffer at pH 2, with UV detection at 239 nm. nih.gov However, due to the poor UV absorption of some piperazine compounds, derivatization is sometimes necessary to enhance detection. hakon-art.comresearchgate.net
Gas Chromatography (GC):
GC is another valuable tool for the analysis of piperazine derivatives, particularly for volatile or semi-volatile compounds. hakon-art.comresearchgate.netresearchgate.net A simple and cost-effective GC method was developed for the quantitative determination of piperazine and its 1-methyl and 1-ethyl derivatives in bulk drug substances. hakon-art.comtsijournals.com This method employed a DB-17 column with helium as the carrier gas and a flame ionization detector (FID). researchgate.net The temperature programming of the oven is a key parameter to optimize for achieving good separation. researchgate.netscholars.direct For non-volatile compounds, derivatization can be employed to increase their volatility, making them amenable to GC analysis. youtube.commdpi.com
Table 1: Comparison of HPLC and GC for the Analysis of Piperazinone, 1-methyl-5-thioxo-
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
|---|---|---|
| Principle | Separation based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules. | Primarily used for volatile and thermally stable compounds. Derivatization may be required for non-volatile analytes. youtube.commdpi.com |
| Stationary Phase | Commonly C18, C8, or cyano-bonded silica (B1680970). semanticscholar.orgnih.govresearchgate.net | Often a high-boiling point liquid coated on an inert solid support. A DB-17 column has been used for piperazine derivatives. researchgate.net |
| Mobile Phase | A mixture of solvents, such as acetonitrile and water, often with buffers. nih.gov | An inert gas, such as helium or nitrogen. researchgate.netscholars.direct |
| Detection | UV-Vis, Diode Array (DAD), Fluorescence, Mass Spectrometry (MS). nih.govresearchgate.net | Flame Ionization (FID), Mass Spectrometry (MS). researchgate.netresearchgate.net |
| Advantages | High resolution, versatility, and suitability for a broad range of compounds. | High sensitivity, speed, and efficiency for volatile compounds. |
| Limitations | Can be more complex and expensive than GC. Poorly UV-absorbing compounds may require derivatization. hakon-art.comresearchgate.net | Limited to thermally stable and volatile compounds. Derivatization can add complexity to the analysis. youtube.com |
Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Identification and Quantification in Complex Mixtures
Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the definitive identification and quantification of "Piperazinone, 1-methyl-5-thioxo-" and its metabolites in complex biological matrices. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS is a highly sensitive and selective technique for analyzing piperazine derivatives and their metabolites in biological fluids. nih.govnih.gov This method allows for the quantification of compounds at very low concentrations, often in the nanogram per milliliter range. nih.gov For instance, a validated LC-MS/MS method was developed for a newly synthesized anticancer piperazine derivative, TM208, in rat plasma, achieving a lower limit of quantification of 0.2 ng/mL. nih.gov The use of multiple reaction monitoring (MRM) in positive ion mode enhances the specificity of detection. nih.gov Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (UPLC-QTOF-MS/MS) has been employed for the in-vitro and in-vivo metabolite profiling of piperazine-based anticancer molecules. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for the qualitative and quantitative analysis of piperazine derivatives, especially in forensic and clinical contexts. researchgate.netscholars.direct The mass spectra of piperazine derivatives are often characteristic, allowing for their unambiguous identification based on specific mass-to-charge ratio (m/z) ions. researchgate.net A GC-MS method was developed and validated for the simultaneous quantification of 1-benzylpiperazine (B3395278) (BZP) and 1-(3-trifluoromethylphenyl) piperazine (TFMPP) in plasma, urine, and cell culture medium. scholars.direct
Table 2: Key Parameters for LC-MS/MS and GC-MS Analysis of Piperazine Derivatives
| Parameter | LC-MS/MS | GC-MS |
|---|---|---|
| Ionization Source | Electrospray Ionization (ESI) is commonly used. nih.gov | Electron Ionization (EI) is a standard technique. |
| Mass Analyzer | Triple quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) are frequently employed. nih.govnih.gov | Quadrupole or ion trap mass analyzers are common. |
| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification, full scan for identification. nih.gov | Full scan for identification, Selected Ion Monitoring (SIM) for quantification. |
| Sample Preparation | Protein precipitation, liquid-liquid extraction, or solid-phase extraction. scholars.directnih.gov | Liquid-liquid extraction or solid-phase extraction, often followed by derivatization. scholars.directelsevier.com |
| Internal Standard | A stable isotope-labeled analog of the analyte is ideal. Deuterated analogs have been used for piperazine derivatives. semanticscholar.org | A compound with similar chemical properties to the analyte. |
Development of Specific Derivatization Methods for Enhanced Detection
Derivatization is a chemical modification technique used to improve the analytical properties of a compound, particularly for chromatographic analysis. nih.govsci-hub.se For "Piperazinone, 1-methyl-5-thioxo-", which contains a thiol group, derivatization can be employed to enhance its detectability by HPLC or GC. nih.govnih.gov
Thiol-containing compounds can be challenging to analyze directly due to their potential instability and poor ionization efficiency. nih.gov Derivatization reagents that react specifically with the thiol group can introduce a chromophore for UV detection or a functional group that improves volatility for GC analysis. youtube.comnih.gov Reagents such as N-substituted maleimides and active halogens are known to react with thiol groups. nih.gov
Recently, novel derivatization reagents have been developed for the enhanced detection of thiols in mass spectrometry imaging. nih.gov These reagents facilitate covalent charge-tagging of molecules with free thiol groups, leading to selective and rapid detection. nih.gov For example, pyrylium-based derivatization reagents have been successfully used for the rapid labeling and enhanced detection of thiols in biological tissues. nih.govbohrium.com
On-tissue chemical derivatization (OTCD) is an emerging technique in mass spectrometry imaging that can significantly boost the detection sensitivity of poorly ionizable molecules. researchgate.netmdpi.com This approach has been applied to various functional groups, including thiols. researchgate.net
Research into Chiral Separation and Enantiomeric Excess Determination
Since "Piperazinone, 1-methyl-5-thioxo-" may exist as enantiomers, the development of methods for their separation and the determination of enantiomeric excess is of significant importance. libretexts.orgnih.gov Chiral chromatography is the primary technique used for this purpose. nih.govyoutube.com
Chiral Chromatography:
Chiral separation can be achieved using either direct or indirect methods. libretexts.org
Direct methods involve the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.govyoutube.com Various types of CSPs are available, including those based on polysaccharides, proteins, and cyclodextrins. youtube.com
Indirect methods involve the derivatization of the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. libretexts.org These diastereomers can then be separated on a conventional achiral column. libretexts.org
The choice between direct and indirect methods depends on the specific compound and the analytical requirements. High-performance liquid chromatography (HPLC) is the most common technique for chiral separations. nih.govnih.gov The use of chiral HPLC in tandem with a chirality detector can be a powerful tool for determining the absolute configuration of chiral compounds. nih.gov
Enantiomeric Excess Determination:
Enantiomeric excess (ee) is a measure of the purity of a chiral sample. It can be calculated from the peak areas of the two enantiomers in a chromatogram. youtube.com Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using chiral solvating or derivatizing agents, can also be used to determine the enantiomeric excess of chiral compounds, including N-heterocycles like piperazines. nih.gov
Future Research Trajectories and Unresolved Challenges in Piperazinone, 1 Methyl 5 Thioxo Chemistry
Addressing Synthetic Efficiency and Scalability Hurdles
Future research must focus on developing more robust and scalable synthetic routes. This includes the exploration of novel thionating agents that are milder and more selective. Furthermore, catalytic methods for the direct conversion of a carbonyl group to a thiocarbonyl group in the piperazinone ring system would represent a significant advancement. The development of one-pot or flow-chemistry-based syntheses could also dramatically improve the efficiency and scalability of producing these compounds, making them more accessible for biological screening and further development.
Exploration of Novel Reactivity Pathways and Mechanistic Elucidation Gaps
The chemical reactivity of "Piperazinone, 1-methyl-5-thioxo-" is largely uncharted territory. The presence of the thioamide moiety within the piperazinone ring suggests a rich and complex reactivity profile that is yet to be explored. Thioamides are known to be more reactive than their amide counterparts and can participate in a variety of chemical transformations. nih.gov For instance, the sulfur atom can act as a nucleophile or be targeted by electrophiles, and the thioamide group can undergo cycloaddition reactions.
A significant gap in the current understanding is the lack of mechanistic studies on the reactions of thioxo-piperazinones. Future research should aim to elucidate the mechanisms of known transformations and explore novel reactivity pathways. For example, the investigation of transition-metal-catalyzed cross-coupling reactions at the thioamide sulfur or adjacent carbon atoms could lead to the development of new methods for the functionalization of the piperazinone scaffold. Understanding the interplay between the piperazinone ring and the thioxo- group is crucial for predicting and controlling the chemical behavior of these molecules.
Refinement of Structure-Activity Relationship Models for Precise Design
The development of potent and selective therapeutic agents relies on a clear understanding of their structure-activity relationships (SAR). For "Piperazinone, 1-methyl-5-thioxo-" and its analogs, the SAR is largely undeveloped. Initial studies on broader classes of piperazine-containing compounds have provided some insights, but the specific contribution of the 1-methyl and 5-thioxo- groups to biological activity is unknown.
| Compound Class | Key Structural Features Investigated | Modeling Approach |
| Piperazine (B1678402) Derivatives | Substituents on the piperazine ring | QSAR, CoMFA |
| Keto Piperazine Derivatives | Constitutional descriptors (Sv, nDB, nO) | Robust QSAR |
| Piperazinylalkylisoxazole Analogues | 3D molecular fields | HQSAR, CoMFA |
Integration with Emerging Technologies (e.g., AI-driven molecular design)
In the context of "Piperazinone, 1-methyl-5-thioxo-", AI algorithms can be trained on existing data for piperazinone and thioamide-containing compounds to generate new molecular designs with a higher probability of desired biological activity. Machine learning models can also be developed to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of these compounds, helping to identify promising candidates early in the drug discovery process. This in silico approach can significantly reduce the time and cost associated with traditional trial-and-error methods.
Collaborative and Interdisciplinary Research Needs in Thioxo-Piperazinone Chemistry
The multifaceted challenges in the field of thioxo-piperazinone chemistry necessitate a collaborative and interdisciplinary research approach. The successful development of new therapeutic agents based on this scaffold will require the expertise of synthetic chemists, computational chemists, pharmacologists, and biologists.
Future progress will depend on fostering collaborations between academic research groups and pharmaceutical companies to leverage complementary skills and resources. nih.gov Synthetic chemists are needed to devise efficient routes to new analogs, while computational chemists can use modeling and simulation to guide molecular design. Pharmacologists and biologists are essential for evaluating the biological activity of these compounds and elucidating their mechanisms of action. Such interdisciplinary efforts will be crucial for unlocking the full therapeutic potential of "Piperazinone, 1-methyl-5-thioxo-" and related compounds. nih.govrsc.org
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-methyl-5-thioxopiperazinone derivatives, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves cyclization of thiourea intermediates or functionalization of preformed piperazinone scaffolds. For example, combinatorial approaches using Scheme 3 (Thieme Verlag) enable diversification via nucleophilic substitution or condensation reactions . Optimization includes adjusting solvent polarity (e.g., dichloromethane for acylation) and base strength (e.g., K₂CO₃ vs. NaH) to control regioselectivity. IR and ¹H/¹³C NMR are critical for tracking carbonyl (1675–1740 cm⁻¹) and thioamide (1250–1350 cm⁻¹) group formation .
Q. How can structural characterization of 1-methyl-5-thioxopiperazinone derivatives be systematically validated?
- Methodological Answer : Use a multi-spectral approach:
- IR Spectroscopy : Confirm C=O (1675–1740 cm⁻¹) and C=S (700–600 cm⁻¹) stretches.
- NMR : Identify piperazinone ring protons (δ 3.0–4.0 ppm for N-CH₂ groups) and aromatic substituents (δ 7.0–8.0 ppm) .
- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at 438.69 for dichlorinated derivatives) .
Cross-validate with elemental analysis for C/H/N/S ratios (e.g., ±0.3% deviation) .
Q. What in vitro assays are suitable for preliminary cytotoxicity screening of these compounds?
- Methodological Answer : The MTT assay is standard for evaluating IC₅₀ values. Protocol:
- Seed cancer cells (HT-29, A549) and normal cells (MRC-5) at 1×10⁵ cells/mL.
- Treat with 0.5–1000 µM compound for 72 hours.
- Measure formazan absorbance at 570 nm after DMSO solubilization.
- Prioritize derivatives with >50% inhibition at 100 µM and selectivity indices (IC₅₀_normal / IC₅₀_cancer) >2 .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence the cytotoxicity of 1-methyl-5-thioxopiperazinone derivatives?
- Methodological Answer :
- Electron-Donating Groups (e.g., -NH₂) : Increase nucleophilic reactivity, enhancing interactions with biological targets (e.g., farnesyltransferase). Derivatives with guanidine substituents show IC₅₀ values <10 µM in A549 cells .
- Electron-Withdrawing Groups (e.g., -Cl) : Improve metabolic stability but may reduce solubility. Dichloro derivatives exhibit 2-fold higher activity than mono-substituted analogs .
- Steric Hindrance : Bulky groups (e.g., phenyl) at the 3-position reduce potency by ~40%, as shown in molecular docking studies .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data across different cell lines?
- Methodological Answer :
- Cross-Validation : Test compounds in ≥3 cell lines (e.g., HT-29, A549, MCF-7) to distinguish target-specific vs. pan-cytotoxic effects.
- Proteomics Profiling : Use LC-MS/MS to identify binding partners (e.g., tubulin vs. kinase targets) .
- QSAR Modeling : Apply 2D/3D descriptors (e.g., logP, polar surface area) to correlate substituent properties with activity. A study on triazole-thiones achieved R² >0.85 using MLR analysis .
Q. How can computational methods predict the metabolic stability of 1-methyl-5-thioxopiperazinone derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for S-C and N-C bonds to assess susceptibility to hydrolysis. BDEs <70 kcal/mol indicate high reactivity .
- ADMET Prediction : Use tools like SwissADME to estimate CYP450 metabolism. Derivatives with >2 aromatic rings often show CYP3A4-mediated degradation .
- MD Simulations : Model interactions with serum albumin to predict plasma half-life. Hydrophobic derivatives exhibit >90% protein binding, reducing free drug availability .
Methodological Pitfalls & Recommendations
- Synthetic Challenges : Avoid over-reliance on dichloromethane for acylation; switch to acetonitrile if thioamide decomposition is observed .
- Data Reproducibility : Include internal controls (e.g., doxorubicin) in cytotoxicity assays and report % viability ± SEM from triplicate runs .
- Ethical Compliance : Adhere to FINER criteria (Feasible, Novel, Ethical) during experimental design, especially for in vivo follow-ups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
